![molecular formula C17H15ClN2OS B5705875 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as CMPTC and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of CMPTC involves its ability to inhibit the activity of certain enzymes and signaling pathways. Specifically, CMPTC has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. This inhibition leads to the induction of apoptosis and cell cycle arrest, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
CMPTC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and modulation of the immune response. Additionally, CMPTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using CMPTC in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation of cellular processes. However, one limitation of using CMPTC is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for the study of CMPTC, including its potential use in combination therapies for cancer treatment, its role in modulating the immune response in autoimmune diseases, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of CMPTC, as well as its potential toxicity and side effects.
In conclusion, CMPTC is a promising compound that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action and physiological effects have been extensively studied, and there are several future directions for further research. However, careful monitoring of its potential toxicity and side effects is necessary in lab experiments.
合成方法
The synthesis of CMPTC involves several steps and requires expertise in organic chemistry. One of the most common methods for synthesizing CMPTC involves the reaction of 3-chloro-4-methylaniline with carbon disulfide, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through purification and crystallization.
科学研究应用
CMPTC has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, CMPTC has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In immunology, CMPTC has been studied for its anti-inflammatory properties and its ability to modulate the immune response. In neuroscience, CMPTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
(E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-12-7-9-14(11-15(12)18)19-17(22)20-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTTZBCFMVUOV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)



![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)

![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)



![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)
